molecular formula C30H33N3O7 B2453817 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide CAS No. 1189722-86-8

4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide

Cat. No.: B2453817
CAS No.: 1189722-86-8
M. Wt: 547.608
InChI Key: CAQYZQVTUBLNTC-UHFFFAOYSA-N
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Description

4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide is a strategically designed quinazoline-based compound that functions as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary research value lies in the investigation of EGFR-driven signal transduction pathways and their role in cellular proliferation and survival. This molecule is structurally related to known EGFR inhibitors like Gefitinib and serves as a critical tool for probing the mechanisms of oncogenesis in various cancer models, particularly non-small cell lung cancer (NSCLC). Researchers utilize this compound to study acquired resistance mechanisms to first-generation EGFR inhibitors and to explore novel therapeutic strategies to overcome such resistance. By selectively targeting the ATP-binding site of the EGFR tyrosine kinase domain, it effectively blocks autophosphorylation and downstream signaling through the MAPK and AKT pathways, leading to cell cycle arrest and apoptosis in susceptible malignant cell lines. Its application is fundamental in preclinical studies aimed at understanding tumor biology and evaluating the efficacy of targeted molecular therapies.

Properties

IUPAC Name

4-[[6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O7/c1-37-14-6-13-31-28(34)22-11-9-20(10-12-22)18-33-29(35)24-16-26(39-3)27(40-4)17-25(24)32(30(33)36)19-21-7-5-8-23(15-21)38-2/h5,7-12,15-17H,6,13-14,18-19H2,1-4H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQYZQVTUBLNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (CAS Number: 1189722-86-8) is a complex organic molecule belonging to the class of quinazolinone derivatives. Its structure includes multiple functional groups that contribute to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C30H33N3O7
  • Molecular Weight : 547.6 g/mol
  • Structural Features : The compound features a quinazolinone core, methoxy groups, and a benzamide moiety that enhance its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Quinazolinone derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. The specific compound under review has shown promise in preliminary studies.
  • Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Anticancer Activity

A study focusing on quinazolinone derivatives highlighted their efficacy against various cancer cell lines. The compound was tested against several types of cancer cells, including:

  • Breast Cancer (MCF7)
  • Lung Cancer (A549)
  • Colon Cancer (HCT116)

The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Cell LineIC50 Value (µM)Reference
MCF70.04
A5490.06
HCT1160.02

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of cell cycle progression.
  • Induction of apoptosis in cancer cells.
  • Modulation of signaling pathways related to cancer growth and metastasis.

Case Studies

  • In Vitro Studies : A series of experiments conducted at the National Cancer Institute evaluated the compound's activity against 60 different cancer cell lines. The findings suggested a broad spectrum of activity, particularly against breast and lung cancer cells.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the quinazolinone core were systematically analyzed to determine their impact on biological activity. Substituents such as methoxy and propyl groups were found to enhance potency.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitutions, amidation, and cyclization. Key optimization parameters include:

ParameterOptimization StrategyImpact on Yield/Purity
Temperature Maintain precise control during reflux (e.g., 70–80°C for cyclization steps) Prevents side reactions (e.g., decomposition)
Solvent Choice Use polar aprotic solvents (e.g., DMF or acetonitrile) for amidation steps Enhances reaction homogeneity
Catalyst Employ Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective functionalization Improves reaction rate and selectivity

Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and carbonyl groups (δ 165–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • FT-IR : Identify carbonyl stretches (1650–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

For purity assessment, use HPLC with a C18 column (acetonitrile/water mobile phase) .

Basic: What initial biological screening approaches are recommended for this compound?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

  • Antiviral Activity : Plaque reduction assays against RNA viruses (e.g., influenza) at concentrations ≤10 µM .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to its quinazolinone core .

Note : Include positive controls (e.g., tamiflu for antiviral assays) and validate results with triplicate experiments .

Advanced: How can conflicting data from biological assays (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

  • Dose-Response Curves : Test a wider concentration range (e.g., 0.1–100 µM) to identify true IC₅₀ .
  • Orthogonal Assays : Confirm anticancer activity via apoptosis markers (e.g., Annexin V) alongside MTT .
  • Stability Studies : Use LC-MS to monitor compound degradation in cell culture media over 24–48 hours .

Example : A 2-fold IC₅₀ variation between MCF-7 and HeLa cells may reflect differential uptake mechanisms, requiring transporter expression profiling .

Advanced: What computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (PDB: 1ATP) or viral proteases .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR Models : Train models on analogs with reported IC₅₀ values to predict activity .

Validation : Compare computational predictions with experimental IC₅₀ values (Pearson’s r >0.7 indicates reliability) .

Advanced: What strategies mitigate metabolic instability observed in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Structural Analog Synthesis : Replace metabolically labile methoxy groups with fluorine or methyl .
  • Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS .

Data : If t₁/₂ <30 min in microsomes, prioritize modifying the 3-methoxybenzyl moiety .

Advanced: How can researchers design analogs with improved target selectivity?

Methodological Answer:

  • SAR Studies : Systematically vary substituents (e.g., methoxy → ethoxy, benzyl → phenethyl) .
Modification SiteImpact on Activity
Quinazolinone C6/C7 methoxyIncreased antiviral potency
Benzamide N-substituentModulates solubility and kinase selectivity
  • Parallel Synthesis : Use automated platforms to generate 50–100 analogs for high-throughput screening .

Advanced: How can solubility issues (e.g., <1 mg/mL in PBS) be addressed for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use 10% DMSO/90% PEG-400 for intraperitoneal administration .
  • Salt Formation : Synthesize hydrochloride salts via treatment with HCl gas (improves aqueous solubility 2–5×) .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .

Validation : Measure solubility via shake-flask method and confirm stability over 72 hours .

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